molecular formula C15H19Cl2N3O2 B5437521 N~4~-(3,4-dichlorophenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide

N~4~-(3,4-dichlorophenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide

Cat. No.: B5437521
M. Wt: 344.2 g/mol
InChI Key: GPEVBORLXUCCTJ-UHFFFAOYSA-N
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Description

N~4~-(3,4-dichlorophenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide is a synthetic compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a piperidine ring substituted with a 3,4-dichlorophenyl group and two dimethyl groups, making it a versatile molecule in various chemical reactions and applications.

Properties

IUPAC Name

4-N-(3,4-dichlorophenyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2N3O2/c1-19(2)15(22)20-7-5-10(6-8-20)14(21)18-11-3-4-12(16)13(17)9-11/h3-4,9-10H,5-8H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPEVBORLXUCCTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)C(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3,4-dichlorophenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide typically involves the condensation of 3,4-dichloroaniline with piperidine-1,4-dicarboxylic acid derivatives. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product while minimizing the production of hazardous byproducts .

Chemical Reactions Analysis

Types of Reactions

N~4~-(3,4-dichlorophenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

N~4~-(3,4-dichlorophenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N4-(3,4-dichlorophenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the desired therapeutic or antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-(3,4-dichlorophenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide stands out due to its unique combination of a piperidine ring with a dichlorophenyl group, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .

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